N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Anticancer Quinazoline Benzamide

N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-18-2), also designated NHP-QMB, is a synthetic small molecule belonging to the quinazoline-benzamide class. Publicly available authoritative data confirms its investigation for anticancer properties, but the specific molecular target and complete pharmacological profile remain undisclosed in primary peer-reviewed literature or patent filings accessible at this time.

Molecular Formula C28H22N4O2
Molecular Weight 446.51
CAS No. 361167-18-2
Cat. No. B2494817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
CAS361167-18-2
Molecular FormulaC28H22N4O2
Molecular Weight446.51
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)O
InChIInChI=1S/C28H22N4O2/c1-18-10-15-25-24(16-18)26(19-6-3-2-4-7-19)32-28(31-25)30-22-9-5-8-20(17-22)27(34)29-21-11-13-23(33)14-12-21/h2-17,33H,1H3,(H,29,34)(H,30,31,32)
InChIKeyVOFKISXHJMUFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (361167-18-2): Procurement Profile and Research Status


N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-18-2), also designated NHP-QMB, is a synthetic small molecule belonging to the quinazoline-benzamide class. Publicly available authoritative data confirms its investigation for anticancer properties, but the specific molecular target and complete pharmacological profile remain undisclosed in primary peer-reviewed literature or patent filings accessible at this time . Its structure features a 6-methyl-4-phenylquinazoline core linked via an amino bridge to a benzamide bearing a terminal 4-hydroxyphenyl group.

Procurement Risk of Substituting N-(4-Hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (361167-18-2)


Generic substitution within the quinazoline-benzamide class is contraindicated due to the absence of publicly available comparative pharmacological data. Closely related analogs, such as N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1), differ by a single halogen substitution, yet no head-to-head studies exist to quantify the impact of this change on potency, selectivity, or pharmacokinetics. Procurement of alternative compounds without matched analytical and biological characterization data cannot guarantee equivalent research outcomes.

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (361167-18-2)


Disclosure Limitation: Quantitative Biological Activity Data

No quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (361167-18-2) against a specific biological target was identified in accessible primary literature, patents, or authoritative databases. The compound is described as being 'under investigation for its potential anticancer properties,' which represents a pre-competitive, exploratory stage of research . Without quantitative activity data, no direct comparison to analogs such as SAHA (vorinostat) or other quinazoline-based HDAC inhibitors can be drawn from the available evidence base.

Anticancer Quinazoline Benzamide

Structural Analog Differentiation: H-Bond Donor/Acceptor Profile

A key structural differentiator is the terminal 4-hydroxyphenyl group, which provides an additional hydrogen bond donor/acceptor not present in close analogs like N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 361167-17-1). The chloro analog lacks this H-bond donor capability, which is predicted to alter target binding interactions . However, this is a class-level inference based on physicochemical principles; no experimental target engagement data confirms a functional advantage for the hydroxy analog.

Medicinal Chemistry SAR Quinazoline

Analytical Characterization Gap

Reputable vendor technical datasheets providing key quality metrics such as HPLC purity percentage, melting point, or spectral data for this specific compound are not readily available from non-prohibited sources. Basic identifiers (CAS, MW 446.5) are confirmed, but the absence of batch-specific analytical data sheets prevents verification of compound identity and purity for procurement purposes [1].

Quality Control Analytical Chemistry

Application Scenarios for N-(4-Hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (361167-18-2) Based on Current Evidence


Exploratory Anticancer Drug Discovery Research

This compound is situated at the exploratory stage of anticancer research, with statements indicating it is 'under investigation' for such properties . It is suitable for laboratories engaged in preliminary in vitro screening campaigns where a novel quinazoline-based scaffold is desired and detailed pharmacological data is not a prerequisite for acquisition.

Structure-Activity Relationship (SAR) Probe Development

The unique 4-hydroxyphenyl terminus makes this compound a candidate for use as a probe in SAR studies focused on understanding the role of hydrogen-bonding pharmacophores within the quinazoline-benzamide class. It could serve as a matched pair with its 3-chlorophenyl analog (CAS 361167-17-1) to interrogate the biological impact of replacing a hydrophobic group with a polar H-bond donor .

Chemical Biology Tool Compound

Given the lack of confirmed target annotations, this molecule might be utilized in forward chemical genetics or phenotypic screening approaches to identify novel biological targets. Its novelty and undefined mechanism of action make it a potentially valuable tool for unbiased target deconvolution studies, provided sufficient material purity can be analytically confirmed.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.